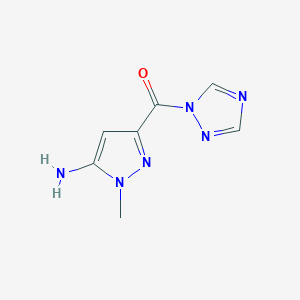

1-methyl-3-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

(5-amino-1-methylpyrazol-3-yl)-(1,2,4-triazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6O/c1-12-6(8)2-5(11-12)7(14)13-4-9-3-10-13/h2-4H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIDZEQKZDSXGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)N2C=NC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction with hydrazine derivatives.

Methylation: The final step involves the methylation of the nitrogen atom in the pyrazole ring using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Medicinal Applications

Anticancer Properties

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant anticancer activity. For instance, compounds similar to 1-methyl-3-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-5-amine have shown promise as inhibitors of phospholipid-dependent kinase 1, leading to cytotoxic effects on cancer cell lines such as HT29 and MCF7. The study indicated that these compounds can delay the cell cycle and exhibit low toxicity towards non-cancerous cells .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Various studies have reported that triazole derivatives possess antibacterial and antifungal activities. For example, certain synthesized triazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Antiviral Applications

Recent investigations into the antiviral properties of triazole-containing compounds have highlighted their potential in treating viral infections. The synthesis of triazole derivatives has been linked to antiviral activity against pathogens such as influenza and coronaviruses. Specifically, the structural similarities with known antiviral agents suggest a possible mechanism of action that warrants further exploration .

Agricultural Applications

Pesticidal Activity

Triazole compounds are also recognized for their role in agriculture as fungicides. The incorporation of this compound into pesticide formulations could enhance efficacy against fungal pathogens affecting crops. Studies have shown that triazoles can inhibit fungal growth by interfering with sterol biosynthesis in fungal cell membranes .

Plant Growth Regulation

Some derivatives of triazoles have been explored for their ability to regulate plant growth. These compounds can influence physiological processes in plants, potentially leading to improved yield and resistance to environmental stressors. Research indicates that specific triazole derivatives can modulate plant hormone levels, thereby affecting growth patterns and development .

Synthesis and Characterization

The synthesis of this compound typically involves multistep organic reactions that allow for the incorporation of various functional groups. Techniques such as copper-catalyzed reactions and oxidative coupling are employed to create diverse triazole derivatives with enhanced biological activities . Characterization methods include NMR spectroscopy and X-ray crystallography to confirm the structural integrity and purity of synthesized compounds.

Case Studies

Mechanism of Action

The mechanism of action of 1-methyl-3-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The triazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with substituents at the 3-position exhibit diverse biological activities depending on the functional groups. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Pyrazole-5-Amine Derivatives

Key Findings

Impact of 3-Position Substituents on Bioactivity The trifluoromethyl group (e.g., in and ) is associated with antifungal and herbicidal activities. Molecular docking studies show that trifluoromethyl-containing derivatives bind to succinate dehydrogenase (SDH) via hydrophobic interactions . Heterocyclic substituents (e.g., pyridin-3-yl in ) may enhance solubility but reduce target specificity compared to the triazole carbonyl group .

Synthetic Accessibility

- Derivatives with trifluoromethyl groups (e.g., ) are synthesized via nucleophilic substitution or coupling reactions .

- The target compound’s 1,2,4-triazole carbonyl group requires specialized reagents, such as triazole carbonyl chlorides, increasing synthetic complexity .

Thermodynamic and Kinetic Stability Trifluoromethyl and pyridyl substituents improve metabolic stability due to their electron-withdrawing properties .

Table 2: Comparative Pharmacological Data (Select Examples)

| Compound | IC₅₀ (Thrombin Inhibition) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | Not reported | ~1.2* | <1 (predicted) |

| 4-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | >10 µM (SDH inhibition) | 3.5 | 0.5 |

| N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | Not reported | 2.1 | 1.2 |

*Predicted using ChemDraw.

Biological Activity

1-Methyl-3-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Synthesis

The molecular structure of this compound features a pyrazole ring linked to a triazole moiety, which is known for enhancing biological activity. The synthesis typically involves the reaction of 1-methylpyrazole with appropriate triazole derivatives under controlled conditions to yield the target compound.

Anticancer Activity

Recent studies have shown that compounds containing pyrazole and triazole structures exhibit promising anticancer properties. For instance:

- Cell Proliferation Inhibition : Research indicates that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Compounds in this class have demonstrated IC50 values in the low micromolar range, suggesting potent activity against tumor cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7d | MDA-MB-231 | 2.5 |

| 10c | HepG2 | 10 |

The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest:

- Apoptosis Induction : Studies have shown that certain derivatives can enhance caspase activity, leading to increased apoptosis in cancer cells. For example, compound 7h was reported to increase caspase-3 activity by 1.33–1.57 times at concentrations around 10 µM .

Antimicrobial Activity

In addition to anticancer effects, the compound has also been evaluated for antimicrobial properties:

- Bacterial Inhibition : The antibacterial activity of triazole-linked pyrazole derivatives has been documented against various bacterial strains. The compounds exhibited significant inhibition zones in disk diffusion assays .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

- Study on Breast Cancer : A series of pyrazole-triazole derivatives were synthesized and tested against MDA-MB-231 cells. The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis .

- Antimicrobial Evaluation : A study evaluated the antibacterial effects of synthesized triazole derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 100 µg/mL .

Q & A

Basic: What are the standard synthetic routes for 1-methyl-3-(1H-1,2,4-triazole-1-carbonyl)-1H-pyrazol-5-amine?

The synthesis typically involves multi-step reactions starting from pyrazole and triazole precursors. A common approach includes coupling 1H-1,2,4-triazole-1-carbonyl chloride with a 5-amino-pyrazole derivative under basic conditions. Catalysts such as sodium hydride or potassium carbonate in aprotic solvents (e.g., DMF, DMSO) are used to facilitate the reaction. Temperature control (e.g., 60–80°C) and stoichiometric optimization are critical for achieving high yields (>70%) .

Basic: What spectroscopic methods are recommended for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for confirming the connectivity of the pyrazole and triazole rings. Mass spectrometry (MS) with electrospray ionization (ESI) validates the molecular weight. X-ray crystallography, when feasible, provides definitive stereochemical details, as demonstrated in studies of similar triazole-pyrazole hybrids .

Basic: What biological activities are associated with this compound?

Pyrazole-triazole hybrids exhibit antimicrobial, antifungal, and potential anticancer activities. For example, analogs with trifluoromethoxy or difluoromethyl groups show enhanced antifungal efficacy against Candida albicans (MIC₅₀: 2–8 µg/mL) compared to traditional fungicides like boscalid. The triazole ring’s electron-withdrawing properties enhance interactions with fungal cytochrome P450 enzymes .

Advanced: How can researchers address contradictions in reported biological activity data?

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent systems) or cell-line specificity. To resolve these:

- Perform orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability).

- Conduct structure-activity relationship (SAR) studies to isolate substituent effects.

- Validate target engagement using biophysical methods (e.g., SPR, ITC) .

Advanced: What is the mechanistic role of the triazole carbonyl group in reactivity?

The triazole-1-carbonyl group acts as an electron-deficient moiety, directing nucleophilic attacks to the pyrazole amine. Computational studies (DFT) suggest this group stabilizes transition states during Michael additions or cyclization reactions. Its electron-withdrawing nature also enhances metabolic stability by reducing oxidative degradation .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Key SAR insights include:

- Substituent position : Methyl groups at the pyrazole 1-position improve solubility (logP reduction by ~0.5 units).

- Triazole modifications : Fluorine substitution (e.g., difluoromethyl) increases lipophilicity, enhancing membrane permeability (e.g., Caco-2 Papp: >10 × 10⁻⁶ cm/s).

- Carbonyl retention : Removal of the carbonyl group abolishes antifungal activity, highlighting its critical role in target binding .

Advanced: What experimental strategies optimize reaction yields in multi-step syntheses?

- Stepwise monitoring : Use TLC or LC-MS to track intermediate formation.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) improve coupling efficiency in triazole formation.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrazole amine .

Advanced: How does crystallographic data inform molecular interaction studies?

X-ray structures of related compounds (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) reveal planar triazole rings with dihedral angles <5° relative to attached aryl groups. This planarity facilitates π-π stacking with aromatic residues in enzyme active sites, as observed in docking studies with fungal CYP51 .

Advanced: What are the stability considerations for long-term storage?

The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Storage recommendations:

- Temperature : –20°C under inert gas (N₂/Ar).

- Solvent : Lyophilize and store in anhydrous DMSO or acetonitrile.

- Stability assay : Monitor degradation via HPLC every 6 months; typical degradation <5% over 12 months under optimal conditions .

Advanced: How can researchers validate target specificity in biological assays?

- Knockout models : Use CRISPR/Cas9-engineered fungal strains lacking suspected targets (e.g., CYP51).

- Competitive binding assays : Employ fluorescent probes (e.g., CO-IP with FITC-labeled analogs).

- Off-target screening : Profile against panels of human kinases or GPCRs to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.